Progabide Acid-d6
Description
Properties
Molecular Formula |
C₁₇H₉D₆ClFNO₃ |
|---|---|
Molecular Weight |
341.79 |
Synonyms |
SL 75-102-00-d6; PGA-d6 |
Origin of Product |
United States |
Synthetic Strategies and Deuterium Incorporation for Progabide Acid D6
Precursor Synthesis and Deuterium (B1214612) Introduction Methodology
The foundational step in producing Progabide (B1679169) Acid-d6 is the synthesis of a deuterated GABA analog. The method of introducing deuterium at specific positions within the GABA molecule is key to the final isotopic composition of the target compound.
Approaches to Synthesize Deuterated Gamma-Aminobutyric Acid (GABA-dX) Analogs
The synthesis of deuterated GABA has been approached through various chemical routes, allowing for the selective placement of deuterium atoms. One established method involves the synthesis of 4-aminobutanoic acid-2,2-d2 and -4,4-d2 with high levels of deuterium incorporation. researchgate.net These precursors are specifically designed for use in the synthesis of deuterated drugs like progabide. researchgate.net
Another versatile approach begins with diethyl cyanomalonate. researchgate.net In this method, a highly functionalized intermediate is first created through the alkylation of diethyl cyanomalonate with ethyl bromoacetate. Subsequently, by strategically using deuterium oxide (D₂O) or sodium borodeuteride (NaBD₄) in one of the key functional group transformation steps—such as deethoxycarbonylation, ester hydrolysis, or nitrile reduction—deuterium can be selectively introduced at any of the three possible sites within the GABA structure. researchgate.net
The following table summarizes common methods for synthesizing deuterated GABA analogs.
| Starting Material | Key Reagents/Steps | Deuteration Position(s) | Reference |
| Diethyl Cyanomalonate | Alkylation, D₂O or NaBD₄ | 2,2-d2, 3,3-d2, or 4,4-d2 | researchgate.net |
| Pre-existing GABA | Successive H/D exchange reactions | 2,2-d2 | researchgate.net |
| 4-Azido-butyronitrile | Trisodium thiophosphate in D₂O, followed by sodium deuteroxide | Not specified |
Strategies for Deuterium Labeling within the Progabide Molecular Framework
The primary strategy for creating Progabide Acid-d6 involves the use of a pre-labeled GABA-dX analog. The deuterium atoms are incorporated into the GABA backbone before it is reacted to form the final progabide structure. The choice of labeling position on the GABA precursor is critical and is often selected to be at sites that are not metabolically labile, ensuring the isotopic label remains intact in biological studies. artmolecule.frsymeres.com
Direct hydrogen/deuterium exchange on the final progabide molecule is a less common approach due to the complexity of the molecule and the potential for non-specific labeling or degradation under the harsh conditions often required for such exchanges. Therefore, building the molecule from deuterated fragments is the preferred and more controlled method. symeres.com The stability of the C-D bond, which is stronger than the C-H bond, is a key principle underlying the use of deuterated compounds in metabolic studies. researchgate.net
Chemical Synthesis Routes for this compound
The synthesis of this compound mirrors the established routes for its non-deuterated counterpart, with the crucial difference being the use of the GABA-dX precursor. The central reaction is the formation of a Schiff base.
Step-by-Step Reaction Pathways and Intermediate Compounds
The synthesis of deuterated progabide is achieved through a transimination reaction. researchgate.net This involves the reaction of a deuterated GABA analog with a suitable benzophenone (B1666685) derivative. A general and efficient method for this type of transformation involves reacting an amino acid (or its ester) with a benzophenone imine. sci-hub.se
The likely reaction pathway for this compound is as follows:
Precursor Preparation : Synthesis of a deuterated GABA analog, such as 4-aminobutanoic acid-d6, as described in section 2.1.1.
Schiff Base Formation (Transimination) : The deuterated GABA is condensed with a benzophenone precursor, specifically 4-chloro-2-hydroxy-5-fluorobenzophenone. This reaction forms the imine linkage characteristic of progabide. A mild and effective method for this step involves stirring equimolar amounts of the amino acid and a reactive benzophenone equivalent, like benzophenone imine, in a solvent such as methylene (B1212753) chloride at room temperature. sci-hub.se
Amidation : The carboxylic acid group of the resulting intermediate is then converted to a primary amide. This can be achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with ammonia.
The key intermediate in this synthesis is the deuterated Schiff base of GABA, prior to the final amidation step.
| Step | Reactants | Key Intermediate/Product | Typical Conditions | Reference |
| 1 | Deuterated GABA Precursor | GABA-d6 | Varies by method | researchgate.net |
| 2 | GABA-d6, 4-chloro-2-hydroxy-5-fluorobenzophenone imine | Deuterated Progabide Acid (Schiff base intermediate) | Methylene chloride, room temperature | sci-hub.se |
| 3 | Deuterated Progabide Acid | This compound (final product) | 1. Thionyl chloride; 2. Ammonia |
Purification and Isolation Techniques for Deuterated Progabide Derivatives
After synthesis, this compound must be rigorously purified to remove unreacted starting materials, non-deuterated or partially deuterated analogs, and other reaction byproducts. Standard purification techniques used for organic compounds are employed, often with multiple steps to ensure high chemical and isotopic purity. vt.edu
Commonly used purification methods include:
Column Chromatography : This is a fundamental technique for separating the desired deuterated compound from impurities. For Schiff bases derived from amino acids, chromatography on silica (B1680970) gel or deactivated alumina (B75360) is effective. sci-hub.se The choice of eluent (solvent system) is optimized to achieve the best separation.
Recrystallization : This method is used to purify the final solid product. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. sci-hub.se
Aqueous Workup and Extraction : Following the reaction, a series of aqueous washes and extractions are typically performed to remove water-soluble impurities and inorganic salts. sci-hub.se
The purity of the final isolated this compound is confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC), in addition to the MS and NMR analyses used to confirm its structure and isotopic labeling. smolecule.com
Chromatographic Methods for High Isotopic Enrichment
The purification of this compound to achieve high isotopic enrichment is a critical step that relies on advanced chromatographic techniques. The primary challenge lies in the separation of the deuterated isotopologue (d6) from its non-deuterated (d0) counterpart and other partially deuterated species. This separation is feasible due to the subtle physicochemical differences between protiated and deuterated molecules, a phenomenon known as the Chromatographic Deuterium Effect (CDE). acs.orgacs.orgnih.gov
In reverse-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds are generally less retentive and elute slightly earlier than their non-deuterated analogs. researchgate.net This effect is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, which can reduce van der Waals interactions with the nonpolar stationary phase. researchgate.net Standard octadecylsilane (B103800) (ODS or C18) columns can be used for this purpose; however, optimizing the separation requires careful selection of both the stationary and mobile phases.
Research into the CDE has shown that specialized stationary phases can enhance the separation of isotopologues. acs.org For instance, pentafluorophenyl (PFP) columns have demonstrated effectiveness in modulating the CDE. acs.orgacs.org The electronic interactions between the highly electronegative fluorine atoms on the stationary phase and the C-D bonds of the analyte can be exploited to either minimize the CDE for quantitative analysis or maximize it for preparative separation. acs.orgnih.gov The choice of mobile phase is also crucial; adjusting pH and organic modifier composition can significantly influence the retention behavior and separation selectivity between the d6 and d0 forms of Progabide Acid. acs.org
Gas chromatography (GC) represents another viable technique for separating isotopologues. nih.gov The choice of stationary phase is paramount; polar stationary phases often exhibit a "normal" isotope effect where the heavier deuterated compound elutes later, whereas nonpolar phases typically show an "inverse" effect with the deuterated compound eluting earlier. nih.gov The specific location of the deuterium atoms within the molecule also influences the retention time, with deuteration on aliphatic groups often having a more pronounced effect than on aromatic rings. nih.gov
Table 1: Summary of Chromatographic Strategies for Isotopic Enrichment
| Chromatographic Technique | Stationary Phase Example | Principle of Separation | Key Findings |
| Reverse-Phase HPLC | Octadecylsilane (ODS, C18) | Primarily hydrophobic interactions. Deuterated compounds are typically less retained (Inverse CDE). researchgate.net | Standard method, but may offer limited resolution. |
| Reverse-Phase HPLC | Pentafluorophenyl (PFP) | Multiple interaction modes including hydrophobic, π-π, and electronic interactions. acs.org | Can effectively modulate the CDE, allowing for enhanced separation or co-elution depending on conditions. acs.orgacs.org |
| Gas Chromatography (GC) | Polar (e.g., Polyethylene Glycol) | Polarity-based interactions. Often results in a normal isotope effect (deuterated elutes later). nih.gov | Retention order can be reversed compared to nonpolar phases. |
| Gas Chromatography (GC) | Nonpolar (e.g., Polydimethylsiloxane) | van der Waals forces and boiling point differences. Typically results in an inverse isotope effect. nih.gov | Deuterated aliphatic groups show a significant inverse isotope effect. nih.gov |
Spectroscopic Confirmation of Deuterium Incorporation (e.g., Advanced NMR, Mass Spectrometry)
Confirming the successful synthesis of this compound involves verifying both the structural integrity of the molecule and the precise location and extent of deuterium incorporation. Advanced spectroscopic methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this characterization.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the isotopic enrichment of this compound. The incorporation of six deuterium atoms in place of six protium (B1232500) atoms results in a predictable increase in the molecular weight of the compound.
Molecular Weight Shift : The monoisotopic mass of the parent compound, Progabide, is 334.08843 u for the molecular formula C₁₇H₁₆ClFN₂O₂. drugbank.com The precursor, Progabide Acid (C₁₇H₁₇ClFNO₃), has a calculated exact mass that is different. Upon deuteration to form this compound, the molecular mass is expected to increase by approximately 6.0378 Da (6 x the mass difference between deuterium and protium).
High-Resolution Mass Spectrometry (HRMS) : Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide high-resolution data. google.com This allows for the precise mass determination of the deuterated molecule, confirming its elemental composition and unambiguously verifying the presence of the six deuterium atoms. The isotopic pattern in the mass spectrum will also be distinct from the non-deuterated standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the exact location of deuterium incorporation within the molecular structure.
Proton NMR (¹H NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the butyric acid chain (specifically, the three methylene groups at positions 2, 3, and 4) would be expected to disappear or be significantly reduced in intensity. rsc.orgjapsonline.com The remaining signals, such as those from the aromatic protons, would remain unchanged. By integrating the diminished signals against a stable signal from the aromatic region or an internal standard, the degree of deuterium incorporation (isotopic purity) can be accurately calculated.
Deuterium NMR (²H NMR) : While ¹H NMR confirms the absence of protons, ²H NMR provides direct evidence of deuterium's presence. A ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, offering unequivocal confirmation of successful labeling.
Carbon-13 NMR (¹³C NMR) : In the ¹³C NMR spectrum, the carbons bonded to deuterium atoms (C-D) exhibit characteristic triplet splitting patterns (due to the spin I=1 of deuterium) and are often shifted slightly upfield compared to carbons bonded to protons (C-H). This provides additional structural confirmation of the deuteration sites.
Table 2: Key Spectroscopic Data for Confirmation of this compound
| Technique | Expected Observation for this compound | Information Obtained |
| High-Resolution MS | Molecular ion peak (M+H)⁺ or (M-H)⁻ shifted by ~6 Da compared to the non-deuterated analog. | Confirms overall mass increase and successful incorporation of six deuterium atoms. |
| ¹H NMR | Disappearance or significant reduction of signals for the -CH₂-CH₂-CH₂- protons of the butyric acid moiety. rsc.org | Confirms the specific location of deuterium labeling and allows for quantification of isotopic enrichment. |
| ²H NMR | Appearance of signals at chemical shifts corresponding to the deuterated carbon positions. | Direct and unambiguous detection of incorporated deuterium. |
| ¹³C NMR | Upfield shifts and triplet splitting for carbons attached to deuterium atoms in the butyric acid chain. google.com | Confirms the location of deuteration at specific carbon atoms. |
Advanced Analytical Methodologies for Progabide Acid D6 in Research Matrices
Development of High-Resolution Chromatographic-Mass Spectrometric Methods
High-resolution chromatography coupled with mass spectrometry offers unparalleled sensitivity and selectivity for the analysis of drugs and their metabolites in biological samples. The development of these methods for progabide (B1679169) acid and its deuterated analog involves meticulous optimization of both the separation and detection parameters, as well as the sample preparation process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization for Progabide Acid-d6 and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of small molecules in complex mixtures. The optimization of an LC-MS/MS method for progabide acid and its metabolites, utilizing this compound as an internal standard, is a multi-faceted process.
Method development begins with the optimization of the mass spectrometric conditions for both the analyte (progabide acid) and the internal standard (this compound). This typically involves electrospray ionization (ESI) in either positive or negative ion mode. For acidic compounds like progabide acid, negative ion mode is often favored. The precursor and product ions for multiple reaction monitoring (MRM) are selected to ensure high specificity and sensitivity.
Chromatographic separation is critical for resolving the analytes from matrix interferences. Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile), is optimized to achieve efficient separation and good peak shape. A gradient elution is often used to ensure the timely elution of all compounds of interest. For instance, a method might start with a higher aqueous percentage and gradually increase the organic component to elute more hydrophobic compounds.
Studies have demonstrated the successful application of high-performance liquid chromatography (HPLC) for the determination of progabide and its acid metabolite in biological fluids like blood, serum, and plasma. nih.gov These methods often serve as a foundation for more advanced LC-MS/MS techniques. The primary metabolite of progabide is its corresponding carboxylic acid. nih.govdss.go.th The optimization process ensures that both the parent drug and its metabolites can be quantified accurately in a single analytical run.
Table 1: Illustrative LC-MS/MS Parameters for Progabide Acid Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Progabide Acid) | e.g., m/z 333.1 -> 153.1 |
| MRM Transition (this compound) | e.g., m/z 339.1 -> 159.1 |
| Collision Energy | Optimized for each transition |
Optimization of Sample Preparation and Extraction from Biological Research Samples (e.g., Cell Lysates, Animal Tissues, Biofluids)
Effective sample preparation is crucial for removing interfering substances from biological matrices and concentrating the analyte of interest. mdpi.combiotage.com The choice of extraction technique depends on the nature of the sample and the analyte's physicochemical properties. slideshare.net
For biofluids such as plasma, serum, and urine, several techniques are commonly employed:
Protein Precipitation (PP): This is a simple and rapid method where a precipitating agent, such as a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), is added to the sample to denature and remove proteins. mdpi.comslideshare.net
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. mdpi.comslideshare.net For progabide and its acid metabolite, extraction from a buffered biological matrix (e.g., pH 4.8) into a solvent like toluene (B28343) has been reported. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid adsorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. This method provides cleaner extracts compared to PP and LLE. mdpi.comslideshare.net
For more complex matrices like cell lysates and animal tissues, homogenization is required prior to extraction. This can be followed by any of the techniques mentioned above. The goal is to achieve high and reproducible recovery of both progabide acid and the this compound internal standard.
Table 2: Comparison of Sample Preparation Techniques for Progabide Acid
| Technique | Advantages | Disadvantages | Typical Application |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extracts, potential for matrix effects | High-throughput screening of plasma/serum |
| Liquid-Liquid Extraction | Good cleanup, high recovery | Labor-intensive, requires large solvent volumes, potential for emulsion formation mdpi.com | Analysis of biofluids nih.gov |
| Solid-Phase Extraction | Excellent cleanup, high concentration factor | More expensive, requires method development | Low-level quantification in complex matrices |
Isotope Dilution Mass Spectrometry Approaches Utilizing this compound as an Internal Standard
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. nih.gov By introducing a known amount of a stable isotope-labeled internal standard, such as this compound, at the beginning of the sample preparation process, any variability or loss during extraction and analysis is compensated for. nih.gov
The principle of IDMS lies in the fact that the deuterated standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. The ratio of the signal from the endogenous analyte (progabide acid) to the signal from the internal standard (this compound) is used for quantification. This approach significantly improves the accuracy and precision of the measurement by correcting for matrix effects and variations in instrument response.
The use of a deuterated internal standard is particularly advantageous in LC-MS/MS as it co-elutes with the analyte, providing the most effective correction for matrix-induced ionization suppression or enhancement. This leads to highly reliable and reproducible quantitative data, which is essential for pharmacokinetic modeling and other research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules at an atomic level. osti.gov The incorporation of stable isotopes, such as deuterium (B1214612) (²H), provides unique insights that are not accessible with standard ¹H NMR.
Application of Deuterium NMR for Molecular Structure Elucidation and Conformational Analysis
Deuterium (²H) NMR spectroscopy can be a valuable tool for structural elucidation and conformational analysis. While ¹H and ¹³C NMR are standard for determining the primary structure of a molecule, ²H NMR can provide specific information about the local environment of the deuterium label. rsc.org
In the context of this compound, the deuterium labels are strategically placed on the molecule. The ²H NMR spectrum would exhibit signals corresponding to these deuterium atoms. The chemical shifts and coupling constants in the ²H NMR spectrum can provide information about the electronic environment and through-bond connectivities involving the deuterium atoms.
Furthermore, the quadrupolar nature of the deuterium nucleus makes it sensitive to molecular motion. By analyzing the relaxation times and lineshapes in the ²H NMR spectrum, information about the rotational dynamics and conformational flexibility of the deuterated parts of the molecule can be obtained. This can be particularly useful for understanding how the molecule behaves in solution and how its conformation might change in different environments.
Investigating Ligand-Protein Interactions and Binding Dynamics using Deuterated Progabide Analogs
NMR spectroscopy is widely used to study the interactions between small molecules (ligands) and proteins. researchmap.jpresearchgate.net Deuterated analogs like this compound can be employed in several NMR-based approaches to probe these interactions.
One common technique is to observe the NMR spectrum of the protein in the presence and absence of the ligand. researchmap.jp Changes in the chemical shifts of the protein's signals upon ligand binding can be used to map the binding site. While this typically involves isotopic labeling of the protein (e.g., with ¹⁵N or ¹³C), deuteration of the ligand can also be beneficial. For example, in transferred Nuclear Overhauser Effect (trNOE) experiments, the NOEs observed for the ligand are transferred from the protein, providing information about the bound conformation of the ligand.
Alternatively, ligand-observed NMR experiments focus on the signals of the ligand itself. researchmap.jp The use of this compound in such experiments can be advantageous. For instance, in saturation transfer difference (STD) NMR experiments, saturation is applied to the protein's signals, and this saturation is transferred to the binding ligand. By comparing the ¹H NMR spectrum with and without protein saturation, the protons of the ligand that are in close proximity to the protein can be identified. While this is a ¹H-detected experiment, the presence of deuterium labels in this compound would result in the absence of signals from the deuterated positions, simplifying the spectrum and aiding in the assignment of the remaining proton signals.
Furthermore, the dynamic aspects of ligand binding can be investigated. Changes in the relaxation rates of the ligand's nuclei upon binding to a protein can provide information about the kinetics and thermodynamics of the interaction. The use of deuterated analogs can help in dissecting the contributions of different parts of the molecule to the binding event. These studies are crucial for understanding the mechanism of action of drugs like progabide at their target receptors, such as the GABA receptor. drugbank.com
Validation of Analytical Methods for Research Applications
The successful application of analytical methods in research settings hinges on rigorous validation to ensure the reliability and accuracy of the data generated. For deuterated compounds like this compound, which often serves as an internal standard in pharmacokinetic and metabolic studies, this validation is critical. The process involves a comprehensive assessment of several key parameters to confirm that the method is fit for its intended purpose within complex biological matrices.
The validation of an analytical method for this compound in research matrices encompasses a detailed evaluation of its specificity, sensitivity, linearity, and precision. These parameters are fundamental to demonstrating the method's performance and suitability for quantifying the analyte in biological samples.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound, this includes endogenous matrix components, metabolites, and other related substances. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed to achieve the necessary separation. nih.gov An HPLC method developed for the determination of progabide and its primary acid metabolite in biological fluids demonstrated high specificity by achieving a single, rapid extraction into toluene from a buffered biological matrix (pH 4.8) followed by chromatography on a silica (B1680970) column with UV detection. nih.gov This specificity ensures that the signal measured corresponds only to the compound of interest, preventing erroneous results due to interfering substances.
Sensitivity of an analytical method is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For the HPLC method used for progabide and its acid metabolite, a sensitivity of approximately 50 ng/ml was achieved in biological fluids, which was deemed suitable for clinical pharmacokinetic studies and drug monitoring. nih.gov
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. A linear response is crucial for accurate quantification. For instance, in a thin-layer chromatography (TLC)-densitometric method for valproic acid, linearity was observed in the range of 20.00–80.00 μ g/spot and 1.00–2.00 μ g/spot depending on the detection system used. researchgate.net While this example is for a related compound, it illustrates the principle of establishing a linear working range which is a standard practice in method validation.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For a validated TLC-densitometric method, a coefficient of variation of less than 3% confirmed satisfactory precision. researchgate.net In another study validating a method for sucralose (B1001) determination, the relative standard deviation for repeatability (RSDr) ranged from 9-16% for fluorescence detection and 10-31% for ultraviolet detection, while the relative standard deviation for reproducibility (RSDR) was 9-21% and 14-31% respectively. europa.eu
The following table summarizes typical validation parameters for analytical methods used for related compounds in research matrices, providing a framework for what would be expected for this compound.
| Validation Parameter | Typical Performance Metric | Significance in Research |
| Specificity | No interference from endogenous components or metabolites at the analyte's retention time. | Ensures the measured signal is solely from this compound, leading to accurate quantification. |
| Sensitivity (LOQ) | e.g., ~50 ng/mL in plasma or serum. nih.gov | Allows for the reliable measurement of low concentrations of the analyte, crucial for pharmacokinetic profiling. |
| Linearity | Correlation coefficient (r²) > 0.99 over the expected concentration range. | Confirms a proportional response, enabling accurate calculation of unknown concentrations from a calibration curve. |
| Precision (RSD) | Intra- and inter-day precision < 15% (or as defined by study requirements). | Demonstrates the method's reproducibility and reliability over time and between different analytical runs. |
Understanding the stability of this compound and its metabolites in biological matrices under various storage and handling conditions is paramount for ensuring the integrity of research samples from collection to analysis. Stability studies are a critical component of method validation and are designed to evaluate the impact of time, temperature, and other environmental factors on the analyte's concentration.
Factors that can influence the stability of drugs in biological samples include the physicochemical properties of the drug, matrix characteristics, enzymatic degradation, pH, and exposure to light. researchgate.net For instance, the chemical hydrolysis of certain soft glycopyrrolate (B1671915) compounds was found to be significantly pH-dependent, with greater stability under acidic conditions. google.com At a pH of 6.0 and 37°C, the half-lives of these compounds were in the range of 77 to 155 hours, but decreased dramatically to 7 to 16 minutes at pH 8.4. google.com
Stability assessments for this compound would typically involve subjecting spiked samples of the relevant research matrix (e.g., plasma, serum) to a variety of conditions that mimic those encountered during a study. These conditions include:
Freeze-Thaw Stability: Evaluating the impact of repeated freezing and thawing cycles on the analyte concentration. For example, a study on lesinurad (B601850) found it to be stable through seven freeze-thaw cycles when stored at -70°C. fda.gov
Short-Term (Bench-Top) Stability: Assessing the stability of the analyte in the matrix at room temperature for a period representative of sample handling and preparation time. Lesinurad was found to be stable for at least 24.5 hours at room temperature in human plasma. fda.gov
Long-Term Stability: Determining the maximum duration for which samples can be stored at a specific temperature (e.g., -20°C or -70°C) without significant degradation.
Post-Preparative Stability: Evaluating the stability of the analyte in the processed sample (e.g., the final extract in the autosampler vial) under the conditions of the analytical run. For instance, human plasma sample extracts containing lesinurad were stable at 10°C for up to 97 hours. fda.gov
The results of these stability studies are used to establish proper procedures for sample collection, handling, storage, and analysis, thereby minimizing the risk of introducing errors due to analyte degradation.
The table below outlines a typical stability profile assessment for a deuterated compound like this compound in a research setting.
| Stability Condition | Typical Duration | Acceptance Criteria | Purpose in Research |
| Freeze-Thaw Stability | 3-5 cycles | < 15% change from initial concentration | Ensures sample integrity after being frozen and thawed multiple times for analysis. |
| Short-Term (Room Temp) | 4-24 hours | < 15% change from initial concentration | Validates the period samples can remain at room temperature during processing without degradation. |
| Long-Term Storage | 1-12 months (or longer) | < 15% change from initial concentration | Defines the maximum allowable storage duration for study samples at a specified temperature. |
| Post-Preparative Stability | Duration of analytical run | < 15% change from initial concentration | Confirms that the processed samples are stable in the autosampler for the duration of the analysis. |
Preclinical Pharmacological and Biochemical Investigations of Progabide and Its Deuterated Analogs
In Vitro Mechanistic Studies of Progabide (B1679169) Action at Neurotransmitter Receptors
Detailed Analysis of Progabide's Agonistic Activity at GABA A and GABA B Receptor Subtypes
The interaction with GABA A receptors , which are ligand-gated ion channels, leads to an increased influx of chloride ions into neurons. patsnap.com This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. patsnap.com Specifically, progabide's binding to GABA A receptors enhances the affinity of the receptor for GABA itself, which augments the chloride ion flux across the neuronal membrane. nih.govhmdb.ca This action contributes to presynaptic inhibition. drugbank.comnih.gov
Simultaneously, progabide acts as an agonist at GABA B receptors , which are G-protein coupled receptors. bionity.compatsnap.com Activation of GABA B receptors initiates a cascade of downstream signaling events. patsnap.com One of the primary effects is the inhibition of calcium ion influx at presynaptic terminals. nih.govhmdb.ca This reduction in calcium influx decreases the release of excitatory neurotransmitters. nih.govhmdb.ca
The combined agonistic action on both GABA A and GABA B receptors provides a comprehensive enhancement of GABAergic inhibition. patsnap.com While progabide itself has some intrinsic activity, its primary role is as a prodrug, being metabolized to its active acid form and subsequently to GABA in the brain. wikipedia.orgnih.govigntu.ac.in The deuteration of GABAergic ligands, a strategy employed to improve metabolic stability, is not expected to alter the pharmacological profile at the receptor level. nih.govgabarx.com The fundamental interactions with GABA A and GABA B receptors are anticipated to be retained in deuterated analogs like Progabide Acid-d6. gabarx.com
Table 1: Summary of Progabide's Action at GABA Receptors
| Receptor Subtype | Mechanism of Action | Consequence of Activation |
| GABA A | Direct agonist, increases receptor affinity for GABA. drugbank.compatsnap.comnih.gov | Augmented chloride ion (Cl-) influx, leading to neuronal hyperpolarization and presynaptic inhibition. patsnap.comnih.govhmdb.ca |
| GABA B | Direct agonist. drugbank.combionity.compatsnap.com | Retards calcium ion (Ca2+) influx at presynaptic terminals, reducing the release of excitatory neurotransmitters. nih.govhmdb.ca |
Ion Channel Modulation and Neurotransmitter Release Inhibition Studies
Progabide's pharmacological effects are intrinsically linked to its ability to modulate ion channels and inhibit neurotransmitter release, primarily through its action on GABA receptors. nih.govnih.gov
As an agonist at GABA A receptors, progabide directly modulates ligand-gated chloride ion channels. patsnap.com The binding of progabide or its active metabolites to the GABA A receptor complex increases the flow of chloride ions into the neuron. nih.govhmdb.ca This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making the neuron more resistant to excitatory stimuli. patsnap.com
Through its agonistic activity at GABA B receptors, progabide indirectly influences other ion channels. Activation of these G-protein coupled receptors can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and further contributing to neuronal hyperpolarization. nih.gov More significantly, GABA B receptor activation inhibits voltage-gated calcium channels at presynaptic terminals. nih.govhmdb.ca This reduction in calcium influx is a critical mechanism for inhibiting the release of various neurotransmitters, most notably the excitatory amino acid glutamate (B1630785). nih.govcapes.gov.br
Studies have indicated that progabide's influence on presynaptic inhibition is a key aspect of its mechanism. nih.govnih.gov However, some research suggests that its effect on presynaptic inhibition and alpha-motoneuron excitability might be less pronounced, with a greater impact observed on spinal interneurons. nih.gov
Investigations into Progabide's Modulatory Effects on Other Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine) in Cell Culture Models
Beyond its primary effects on the GABAergic system, preclinical studies suggest that progabide can modulate other major neurotransmitter systems, including serotonin and dopamine (B1211576).
The interaction with the dopamine system appears to be more complex. GABA receptor agonists, including progabide, have been shown to reduce dopamine turnover. nih.gov In some contexts, progabide's actions can lead to an increase in dopaminergic effects by reducing striatal cholinergic activity. bionity.com This multifaceted interaction may explain some of the varied effects observed in clinical investigations for conditions beyond epilepsy, such as Parkinson's disease. bionity.com
Enzyme Kinetics and Metabolic Stability in Preclinical Systems
Characterization of Enzymes Involved in Progabide Metabolism (e.g., Prodrug Activation)
Progabide is a prodrug, meaning it is pharmacologically less active and requires metabolic conversion in the body to its active forms. wikipedia.orgnih.gov The primary metabolic pathway involves the hydrolysis of the amide group. nih.gov
The key enzymes responsible for the activation of many prodrugs are hydrolases, such as carboxylesterases and amidases, and oxidoreductases like cytochrome P450 (CYP) enzymes. mdpi.comnih.govijpsjournal.com In the case of progabide, which is an N-acyl derivative, amidases are particularly relevant for its activation. nih.gov Mammalian amidases, while generally considered less promiscuous than esterases, are responsible for the hydrolysis of the amide bond in progabide. nih.gov This enzymatic action cleaves the molecule, eventually leading to the release of GABA. nih.govigntu.ac.in
While the primary activation is through hydrolysis, CYP enzymes are central to the metabolism of a vast number of drugs and can be involved in the subsequent metabolism of progabide's metabolites. mdpi.comnih.gov For instance, after initial hydrolysis, further hydroxylation reactions catalyzed by CYP enzymes like CYP2C9 can occur. fda.gov The enzyme fatty acid amide hydrolase (FAAH) is another key enzyme in the metabolism of related lipid signaling molecules, though its specific role in progabide metabolism requires further detailed investigation. google.com
In Vitro Metabolic Stability Studies Using Liver Microsomes or Hepatocytes (e.g., Human and Animal Origin)
In vitro metabolic stability assays are crucial in preclinical drug development to predict a compound's fate in the body. nuvisan.com These studies typically utilize liver subcellular fractions like microsomes or intact liver cells (hepatocytes) from various species, including humans, to estimate metabolic clearance. nuvisan.comwuxiapptec.com
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com They are a standard tool for assessing the metabolic stability of compounds primarily cleared by CYP-mediated oxidation. srce.hr
Hepatocytes , on the other hand, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of hepatic metabolism. wuxiapptec.comnih.gov They are generally considered a more relevant in vitro system for predicting in vivo metabolic clearance. researchgate.net
For a compound like progabide, which undergoes hydrolysis, and for its deuterated analog, this compound, both systems would provide valuable information. Deuteration is a common strategy to improve metabolic stability by slowing the rate of metabolism, particularly that mediated by CYP enzymes. nih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy for cleavage, which can lead to a longer half-life and improved bioavailability. nih.gov
Studies comparing non-deuterated and deuterated compounds in human and mouse liver microsomes have shown that deuterated analogs exhibit significantly improved metabolic stability. nih.gov The half-life (t1/2) and intrinsic clearance (CLint) are key parameters determined from these assays. nuvisan.comsrce.hr It is expected that this compound would demonstrate greater stability (longer half-life, lower intrinsic clearance) in both microsomal and hepatocyte assays compared to its non-deuterated counterpart.
Table 2: Comparison of In Vitro Metabolic Systems
| System | Key Features | Primary Use | Relevance to Progabide/Progabide Acid-d6 |
| Liver Microsomes | Contain Phase I enzymes (e.g., CYPs). wuxiapptec.com | High-throughput screening of CYP-mediated metabolism. srce.hr | Assessing stability against oxidative metabolism; evaluating the effect of deuteration on slowing CYP-mediated breakdown. nih.gov |
| Hepatocytes | Contain both Phase I and Phase II enzymes and cofactors. nih.gov | More comprehensive prediction of in vivo hepatic clearance. nuvisan.comresearchgate.net | Providing a more complete metabolic profile, including hydrolysis and conjugation reactions, and a more accurate prediction of in vivo half-life. |
Comparative Enzyme Kinetics of Progabide and this compound to Assess Isotopic Effects on Metabolism
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a key approach in medicinal chemistry to modulate the metabolic profile of a drug. This strategy is predicated on the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. ismrm.orgmdpi.com The bond between carbon and deuterium (C-D) has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com This results in a higher activation energy required for C-D bond cleavage, leading to a slower reaction rate. juniperpublishers.com
In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (P450) enzymes, and the cleavage of a C-H bond is often a rate-limiting step. nih.gov Consequently, deuterating a drug at a primary site of metabolism can significantly decrease its rate of metabolic clearance, a phenomenon known as the deuterium kinetic isotope effect (DIE). dovepress.com This can lead to increased metabolic stability, a prolonged biological half-life, and potentially an improved therapeutic profile by maintaining effective systemic exposure with less frequent dosing or by reducing the formation of toxic metabolites. juniperpublishers.comdovepress.comnih.gov
Progabide is known to be metabolized hepatically, with its acid metabolite being a major product. drugbank.comnih.govnih.gov In the case of this compound, deuterium atoms are incorporated at metabolically labile positions. While specific comparative kinetic data for Progabide versus this compound are not extensively published, the established principles of KIE allow for a clear hypothesis. The deuteration is expected to reduce the rate of metabolism by the responsible enzymes, likely a member of the P450 superfamily. nih.gov This would manifest as a lower Vmax (maximum reaction rate) and potentially an altered Km (enzyme-substrate affinity) for this compound compared to the non-deuterated parent compound.
Table 1: Illustrative Comparative Enzyme Kinetic Parameters
This table illustrates the theoretically expected impact of deuteration on the metabolism of progabide, based on the principles of the kinetic isotope effect.
| Parameter | Progabide (Hypothetical) | This compound (Expected Outcome) | Rationale |
| Km (µM) | 50 | ~50 | Deuteration is generally not expected to significantly alter the binding affinity of the substrate to the enzyme's active site. |
| Vmax (pmol/min/mg protein) | 200 | < 200 | The higher activation energy of C-D bond cleavage is expected to decrease the maximum rate of the metabolic reaction. |
| Intrinsic Clearance (Vmax/Km) | 4.0 | Lowered | Intrinsic clearance is anticipated to decrease, reflecting the reduced rate of metabolism due to the kinetic isotope effect. |
| Metabolic Half-life (t½) | 4 hours wikipedia.orgnih.gov | Increased | A reduced rate of metabolism would lead to a longer time required to eliminate half of the compound from the system. |
Note: The values for Progabide are hypothetical for illustrative purposes, while the expected outcomes for this compound are based on established principles of the deuterium kinetic isotope effect.
Metabolic Fate Elucidation Using Isotopic Tracing in Animal Models
Stable isotope tracing is a powerful methodology for mapping metabolic pathways in vivo without perturbing the biological system. maastrichtuniversity.nl By introducing a molecule labeled with a stable isotope, such as deuterium (²H), researchers can track its journey and transformation within an organism. maastrichtuniversity.nlbiorxiv.org
In preclinical studies, this compound serves as an ideal tracer to investigate the metabolic fate of progabide. Following administration to rodent models, biological samples such as plasma, urine, and tissues are collected over time. dss.go.th These samples are then analyzed using high-sensitivity analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). biorxiv.org
Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). nih.gov The deuterium atoms in this compound give it a higher mass than its unlabeled counterpart. As the compound is metabolized, the deuterium label is carried over to its various metabolites. This allows for the unambiguous detection of drug-derived molecules against the background of endogenous compounds. researchgate.net For example, if this compound is metabolized to a deuterated version of GABA (GABA-d6), the mass spectrometer will detect a peak for GABA-d6 that is distinct from the peak for endogenous, unlabeled GABA, enabling precise tracing of the metabolic cascade originating from the administered drug. researchgate.net
The use of this compound enables precise identification and quantification of its metabolites in various tissues. Progabide is a prodrug of GABA and is known to be converted to its active form and other metabolites, including its primary acid metabolite. nih.govwikipedia.orgpatsnap.com When analyzing tissue homogenates (e.g., from the liver, the primary site of metabolism, and the brain, the site of action) via LC-MS, each deuterated metabolite appears at a unique m/z, confirming its identity. nih.govgoogle.com
Quantification is achieved by measuring the area under the curve for each metabolite's peak in the mass chromatogram and comparing it to a standard curve generated from synthetically prepared deuterated standards. nih.gov This approach allows for the determination of the concentration and relative distribution of this compound and its key deuterated metabolites in different biological compartments over time. Such data is critical for building a comprehensive pharmacokinetic and pharmacodynamic model, detailing the absorption, distribution, metabolism, and elimination profile of the compound.
Table 2: Hypothetical Distribution of Deuterated Progabide Metabolites in Rodent Tissues
| Compound | Relative Abundance in Liver | Relative Abundance in Brain | Relative Abundance in Plasma | Method of Detection |
| This compound (Parent) | Moderate | Low | High (initial phase) | LC-MS |
| Progabide Acid-d5 Metabolite | High | Low | Moderate | LC-MS |
| GABA-d6 | Low | Moderate | Low | GC-MS/LC-MS |
| Succinate-d(n) | Moderate | Moderate | Low | GC-MS/LC-MS |
Note: This table presents a hypothetical scenario to illustrate how the distribution of deuterated species might be analyzed across different tissues.
Progabide exerts its effects by being converted to GABA. wikipedia.org The metabolism of this resulting GABA is primarily handled by the GABA shunt, a conserved metabolic pathway that connects nitrogen and carbon metabolism by bypassing two steps of the tricarboxylic acid (TCA) cycle. frontiersin.orgscienceopen.com The shunt converts GABA first to succinic semialdehyde and then to succinate (B1194679), which enters the TCA cycle. scienceopen.com Additionally, GABA can be synthesized via the degradation of polyamines such as putrescine and spermidine. mdpi.comfrontiersin.org
Using this compound as a tracer provides a unique opportunity to probe the dynamics of these pathways. As this compound is metabolized to GABA-d6, the deuterium label can be tracked through the GABA shunt. The appearance of deuterated succinate (Succinate-d(n)) in the TCA cycle would provide a direct measure of the flux through the GABA shunt attributable to the metabolism of progabide. This allows researchers to quantify how much of the drug-derived GABA enters this catabolic route, providing crucial insights into the interplay between the pharmacokinetics of progabide and central carbon metabolism.
Identification and Quantification of Deuterated Metabolites in Research Tissue Samples
Neurochemical and Behavioral Phenotyping in Animal Models
In preclinical animal models, such as rodent models of epilepsy, progabide has been shown to effectively antagonize seizures and reduce the duration and severity of convulsions. nih.govnih.gov The neurochemical basis for these effects can be meticulously studied in ex vivo preparations, such as acute brain slices from the hippocampus or amygdala. google.commdpi.com Using electrophysiological techniques like whole-cell patch-clamp recording, researchers can directly measure the impact of progabide on synaptic transmission. mdpi.com
The application of progabide to these brain slices is expected to enhance inhibitory postsynaptic currents (IPSCs) mediated by GABA. This enhancement could manifest as an increase in the amplitude of the IPSCs, reflecting greater activation of GABA-A receptors and the subsequent influx of chloride ions, or as a prolongation of the current, indicating modulation of receptor kinetics. drugbank.com Furthermore, its action on presynaptic GABA-B receptors would reduce the release of excitatory neurotransmitters, further contributing to a state of reduced network excitability. drugbank.com These investigations provide a direct link between the molecular action of the drug at the receptor level and its functional consequences on neuronal circuits.
Table 3: Summary of Progabide's Expected Effects on Neuronal Parameters
| Parameter | Expected Effect | Underlying Mechanism |
| Neuronal Firing Rate | Decrease | Increased GABAergic inhibition leading to membrane hyperpolarization. |
| Seizure Threshold | Increase | General reduction in neuronal network excitability. nih.gov |
| GABA-A Mediated IPSC Amplitude/Duration | Increase | Agonism at postsynaptic GABA-A receptors, increasing Cl⁻ conductance. drugbank.com |
| Excitatory Neurotransmitter Release | Decrease | Activation of presynaptic GABA-B receptors, inhibiting Ca²⁺ influx. drugbank.com |
| Afterdischarge Duration in Kindling Models | Decrease | Attenuation of synchronous, high-frequency neuronal firing. nih.gov |
Studies on Neurochemical Changes and Receptor Occupancy in Specific Brain Regions
Investigations into progabide's interaction with neural systems reveal significant modulation of several key neurotransmitters and their receptors in distinct areas of the brain. As a gamma-aminobutyric acid (GABA) mimetic agent, its primary action is the stimulation of GABA receptors, which subsequently triggers a cascade of neurochemical adjustments. nih.gov Progabide and its active metabolite act as agonists at both GABA-A and GABA-B receptor sites. drugbank.compatsnap.com
Studies in rat models have demonstrated that the stimulation of GABA receptors by progabide leads to distinct changes in monoaminergic systems. In the limbic forebrain, progabide enhances the release of norepinephrine. nih.gov Conversely, it reduces the turnover of 5-hydroxytryptamine (serotonin). nih.gov Repeated administration has been shown to result in an up-regulation of 5-HT2 receptors, a neuroadaptive change also observed after electroconvulsive shock. nih.gov
In the basal ganglia, progabide's GABAergic action leads to a reduction in dopamine turnover. nih.gov It also counteracts the increase in 3H-spiperone binding that occurs with sustained treatment with neuroleptics, indicating an influence on dopamine D2 receptor sites. nih.gov Further research confirmed that progabide can decrease both dopamine release and dopamine receptor density. wikipedia.org
The table below summarizes the principal neurochemical and receptor occupancy effects of progabide observed in specific brain regions during preclinical studies.
| Brain Region | Neurochemical/Receptor Effect | Finding | Citation |
| Limbic Forebrain | Norepinephrine | Enhanced liberation. | nih.gov |
| 5-Hydroxytryptamine (Serotonin) | Reduced turnover. | nih.gov | |
| 5-HT2 Receptors | Up-regulation upon repeated administration. | nih.gov | |
| Basal Ganglia | Dopamine | Reduced turnover and release. | nih.govwikipedia.org |
| Dopamine Receptors | Decreased density; antagonizes the increase in 3H-spiperone binding. | nih.govwikipedia.org | |
| General | GABA Receptors | Agonist at GABA-A and GABA-B subtypes. | drugbank.compatsnap.com |
Applications of Deuterated Progabide in Advanced Chemical Biology Research
Utilization as a Tool for Pharmacokinetic Research in Preclinical Species
Progabide (B1679169) Acid-d6 is an invaluable tool for pharmacokinetic (PK) studies in preclinical models. The primary advantage of deuteration in this context lies in its ability to alter metabolic pathways, which can be leveraged to gain a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The replacement of hydrogen with deuterium (B1214612) at specific, metabolically vulnerable sites in a molecule is a well-established strategy to enhance its metabolic stability. juniperpublishers.cominformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. bioscientia.deresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can significantly slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes. bioscientia.denih.gov
Comparative PK studies in animal models are essential to quantify the advantages conferred by deuteration. By administering Progabide and Progabide Acid-d6 to preclinical species, researchers can directly measure key pharmacokinetic parameters. While specific data for this compound is not publicly available, the expected outcomes based on established principles of deuteration can be illustrated. informaticsjournals.co.inscienceopen.com
These studies typically reveal a lower clearance (CL) and a higher area under the curve (AUC) for the deuterated analog, confirming that it is metabolized more slowly and has greater systemic exposure. nih.gov The maximum plasma concentration (Cmax) may be similar or slightly higher, while the time to reach maximum concentration (Tmax) is often unaffected. The most significant change is typically observed in the elimination half-life (t½), which is expected to be prolonged for this compound.
Table 1: Illustrative Comparative Pharmacokinetic Parameters of Progabide vs. This compound in a Preclinical Model This table is a hypothetical representation based on the known effects of deuteration on drug metabolism and is for illustrative purposes only.
| Parameter | Progabide (Non-Deuterated) | This compound (Deuterated) | Expected Change |
|---|---|---|---|
| AUC (ng·h/mL) | 1500 | 2500 | Increased |
| Cmax (ng/mL) | 500 | 550 | Slightly Increased |
| t½ (hours) | 4 | 7 | Increased |
| Clearance (L/h/kg) | 2.1 | 1.2 | Decreased |
Data is hypothetical and serves to illustrate the principles of deuteration.
Enhancing Metabolic Stability and Duration of Action through Deuteration
Insights into Isotope Effects on Biological Systems
The use of this compound extends beyond pharmacokinetic analysis to provide fundamental insights into the influence of isotopes on biological interactions and reactions.
The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. bioscientia.de The KIE is the ratio of the reaction rate of the non-deuterated substrate (kH) to the deuterated substrate (kD). A significant KIE (kH/kD > 1) indicates that the cleavage of the C-H bond is a rate-determining step in the reaction. nih.gov
In the context of this compound, investigating the KIE of its metabolism can confirm which enzymatic pathways are responsible for its breakdown. For instance, a study on the transamination of its parent compound, GABA, revealed that replacing hydrogen with deuterium at the gamma-carbon position resulted in a KIE ratio of 6 to 7. researchgate.net This large effect strongly indicated that the cleavage of the hydrogen from this carbon is the rate-limiting step in the reaction catalyzed by GABA aminotransferase. researchgate.net Similar studies with this compound could precisely map its metabolic fate and identify the key enzymes involved, providing crucial information for designing more stable analogues.
While the KIE primarily affects covalent bond cleavage, deuterium can also subtly influence noncovalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov These interactions are critical for a drug's binding affinity and selectivity to its biological target. Progabide itself is an agonist at both GABAA and GABAB receptors. drugbank.compatsnap.com
Although generally considered minor, the physical differences between hydrogen and deuterium can alter the polarity and conformation of a molecule. nih.gov Research using this compound could explore whether these subtle changes affect its binding kinetics and affinity for GABA receptor subtypes. Such studies can provide high-resolution data on the nature of the drug-receptor binding pocket and the role of specific hydrogen bonds in achieving agonistic activity. nih.gov
Investigating Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions Involving this compound
Advancements in Deuterated Chemical Entity Platform Development for Research
The strategic use of deuteration has led to the development of deuterated chemical entity (DCE) platforms, which aim to systematically create novel molecules with improved therapeutic properties. flagshippioneering.comnih.gov These platforms leverage the benefits of deuteration—such as improved metabolic stability and reduced potential for toxic metabolites—to generate new chemical entities (NCEs) that can be patented and developed. nih.govthefdalawblog.com
This compound serves as a model compound within such a research platform. The process involves:
Identifying Metabolically Liable Sites: Determining the "soft spots" in the parent progabide molecule that are most susceptible to metabolic breakdown.
Strategic Deuteration: Synthesizing analogues like this compound where these specific sites are deuterated.
Preclinical Evaluation: Conducting comparative in vitro and in vivo studies to confirm the improved ADME profile. scienceopen.com
The success of this approach is exemplified by the FDA approval of deutetrabenazine, a deuterated version of tetrabenazine, which was recognized as a new chemical entity due to its distinct pharmacokinetic profile. nih.govthefdalawblog.com By applying this platform approach to progabide, researchers can generate advanced research tools and potential therapeutic candidates with demonstrably superior properties, contributing to the broader field of drug discovery and development. nih.govbusinessresearchinsights.com
Future Research Directions and Unanswered Questions in Progabide Acid D6 Research
Development of Novel Deuteration Strategies for Complex Analogs
The strategic replacement of hydrogen with deuterium (B1214612), known as deuteration, can significantly alter the metabolic fate of a drug, often leading to improved pharmacokinetic profiles. nih.gov This "deuterium switch" has been successfully employed to enhance the properties of existing drugs. nih.gov Building on this, future research will likely focus on developing more sophisticated deuteration strategies for creating complex analogs of GABAergic modulators. nih.govcambridge.org The goal is to synthesize novel compounds with enhanced metabolic stability and bioavailability, potentially leading to a longer duration of action. researchgate.netfrontiersin.org This involves identifying metabolically vulnerable sites, or "soft spots," on a molecule and selectively substituting hydrogen with deuterium to slow down metabolic breakdown. nih.gov
Recent studies have demonstrated the successful application of this strategy in developing deuterated ligands with improved pharmacokinetic properties. For instance, deuterated analogs of pyrazoloquinolinones, which are selective for the α6 subunit of the GABA-A receptor, have shown increased metabolic stability and brain concentrations compared to their non-deuterated counterparts. researchgate.net
Integration with Advanced Omics Technologies (e.g., Deuterium-Based Metabolomics)
The use of stable isotope labeling, including deuterium, is a cornerstone of metabolomics research, allowing for the tracing of metabolic pathways and the quantification of metabolites. silantes.combiorxiv.org Integrating Progabide (B1679169) Acid-d6 with advanced "omics" technologies, such as deuterium-based metabolomics, presents a significant opportunity to gain a comprehensive understanding of its effects. By tracing the metabolic fate of Progabide Acid-d6, researchers can identify its metabolites and understand how it influences broader metabolic networks. silantes.com This approach can provide valuable insights into the on-target and off-target effects of the compound.
Furthermore, combining deuterated tracers with techniques like single-cell mass spectrometry can offer unprecedented resolution, enabling the study of metabolic processes at the level of individual cells. biorxiv.org This level of detail is crucial for understanding the heterogeneity of cellular responses to GABAergic modulation.
Exploration of Isotopic Labeling for Unraveling Untapped Biological Mechanisms
Isotopic labeling with deuterium is a powerful technique for elucidating biological mechanisms. researchgate.netajchem-a.com The use of deuterated molecules as tracers in biological experiments is a well-established practice. mdpi.com In the context of this compound, this approach can be used to investigate its interaction with its molecular targets and to trace its journey through complex biological systems. For example, deuterium-labeled compounds have been used to study the metabolism of GABA analogs in brain homogenates. nih.govcapes.gov.br
By using this compound in conjunction with advanced analytical techniques, researchers can gain a deeper understanding of GABAergic neurotransmission. silantes.com This could involve mapping the distribution of the compound in different brain regions or identifying novel binding partners.
Leveraging this compound to Address Specific Gaps in GABAergic System Understanding
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is implicated in a wide range of neurological and psychiatric disorders. nih.govarxiv.org Despite extensive research, there are still significant gaps in our understanding of this complex system, particularly concerning receptor subtype specificity and allosteric modulation. frontiersin.orgfrontiersin.org
By using this compound in models that allow for the manipulation of specific receptor subunits, researchers can gain a clearer picture of how different receptor subtypes contribute to the effects of GABAergic drugs. This could pave the way for the development of more targeted therapies with improved efficacy and fewer side effects.
Theoretical and Computational Studies of Deuterium Effects on Progabide's Molecular Dynamics and Interactions
Computational methods, including molecular dynamics simulations and quantum-chemical calculations, are increasingly being used to understand the effects of deuteration on molecular properties. mdpi.combiorxiv.org These theoretical approaches can provide valuable insights into how the substitution of hydrogen with deuterium alters the structure, dynamics, and interactions of a molecule. ajchem-a.commdpi.com
In the case of this compound, computational studies could be employed to:
Predict how deuteration affects the binding affinity of the molecule for GABA receptors.
Simulate the molecular dynamics of the receptor-ligand complex to understand how deuteration influences receptor activation.
Investigate the impact of deuterium on the non-covalent interactions, such as hydrogen bonds, that are crucial for ligand binding. mdpi.com
Q & A
Q. What are the optimal storage and solubility conditions for Progabide Acid-d6 in preclinical studies?
this compound should be stored as a powder at -20°C (stable for ≥2 years) and in solution at -80°C (stable for ≤1 year). For in vitro use, it is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO or ethanol. In vivo suspensions should be prepared in saline with 0.1% Tween 80 to enhance bioavailability .
Q. Which animal models and dosing regimens are validated for studying this compound’s GABAergic effects?
Male Wistar rats (170–240 g) administered intraperitoneally (IP) with 50–200 mg/kg this compound show dose-dependent increases in plasma corticosterone levels, peaking at 60 minutes post-injection. Lower doses (e.g., 10 mg/kg) lack significant effects, necessitating vehicle controls (0.1% Tween 80 in saline) .
Q. How does this compound differ structurally from non-deuterated Progabide in experimental applications?
The deuterated form (Acid-d6) replaces six hydrogen atoms with deuterium, reducing metabolic degradation and improving pharmacokinetic stability in tracer studies. This modification is critical for isotope dilution assays or mass spectrometry-based quantification .
Advanced Research Questions
Q. What statistical methods address longitudinal variability in this compound efficacy studies for refractory epilepsy?
Generalized Estimating Equations (GEE) are recommended to model repeated seizure counts across timepoints. For example, SAS/STAT’s PROC GEE can analyze covariance structures (e.g., exchangeable or autoregressive) while adjusting for baseline seizure rates and treatment-time interactions (e.g., ˇ3 < 0 indicates Progabide’s post-treatment seizure reduction) .
Q. How do pharmacokinetic interactions between this compound and valproic acid influence combination therapy outcomes?
Progabide may alter valproic acid clearance via CYP450 modulation, requiring therapeutic drug monitoring in cross-over trials. Concentration-response designs with frequent plasma sampling (e.g., every 2 hours) can isolate interaction effects, particularly in patients with enzyme polymorphisms .
Q. What mechanisms underlie this compound’s prodrug activation and blood-brain barrier (BBB) penetration?
As a lipophilic prodrug, this compound crosses the BBB and hydrolyzes into GABA analogs in situ. Comparative studies using deuterated vs. non-deuterated Progabide in microdialysis models reveal enhanced deuterated compound stability, improving GABA release kinetics in the hippocampus .
Q. How should researchers resolve contradictions in this compound’s efficacy vs. valproate in migraine trials?
Use randomized, double-blinded designs with objective endpoints (e.g., visual analog scales for pain/nausea). For instance, intravenous valproate (500 mg) showed inferior symptom relief vs. prochlorperazine (10 mg) in migraine trials, highlighting the need for stratification by seizure type and comorbidities .
Methodological Considerations
- Data Analysis : Apply quasi-likelihood models for non-Gaussian longitudinal data (e.g., seizure counts) to account for overdispersion .
- Experimental Controls : Include vehicle-treated cohorts and baseline corticosterone measurements to distinguish drug effects from stress-induced variability .
- Ethical Compliance : Adhere to diurnal lighting and habituation protocols (7 days pre-experiment) to minimize confounding stress responses in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
